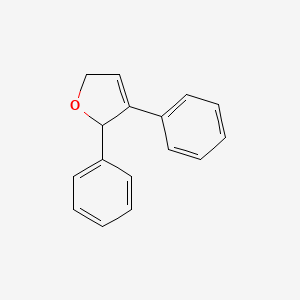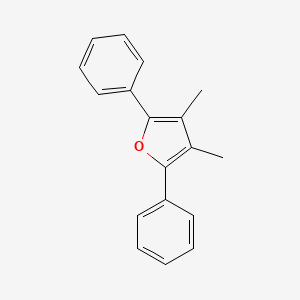
3,4-Dimethyl-2,5-diphenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2,5-diphenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two methyl groups at the 3 and 4 positions and two phenyl groups at the 2 and 5 positions on the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2,5-diphenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diketones with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Diketone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2,5-diphenylfuran has garnered interest in various scientific fields due to its unique chemical properties.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Incorporated into polymers and materials for improved thermal stability and electronic properties.
Biology:
Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a scaffold in the development of new pharmaceuticals, particularly in targeting specific protein-protein interactions.
Industry:
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules, including dyes, fragrances, and agrochemicals.
Wirkmechanismus
The mechanism by which 3,4-Dimethyl-2,5-diphenylfuran exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or enzymes, modulating their activity through binding interactions. The phenyl and methyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenylfuran: Lacks the methyl groups at the 3 and 4 positions, resulting in different chemical reactivity and applications.
3,4-Dimethylfuran: Lacks the phenyl groups, leading to distinct physical and chemical properties.
2,5-Dimethylfuran: Contains methyl groups at the 2 and 5 positions, differing in its electronic and steric effects.
Uniqueness: 3,4-Dimethyl-2,5-diphenylfuran is unique due to the combined presence of both methyl and phenyl groups, which impart specific steric and electronic properties. This combination enhances its versatility in various chemical reactions and applications, distinguishing it from other furan derivatives.
Eigenschaften
CAS-Nummer |
51181-43-2 |
|---|---|
Molekularformel |
C18H16O |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
3,4-dimethyl-2,5-diphenylfuran |
InChI |
InChI=1S/C18H16O/c1-13-14(2)18(16-11-7-4-8-12-16)19-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChI-Schlüssel |
QIVGWOACDBZFEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


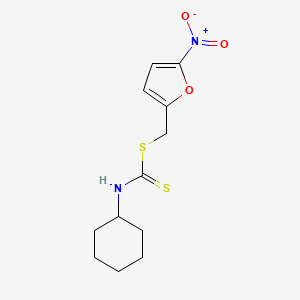
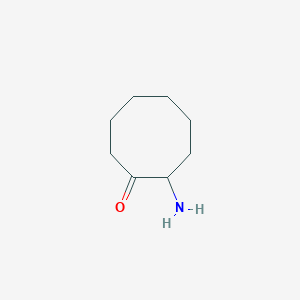
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)

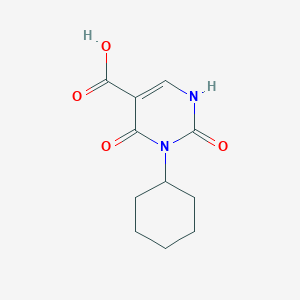

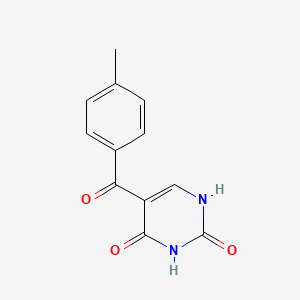
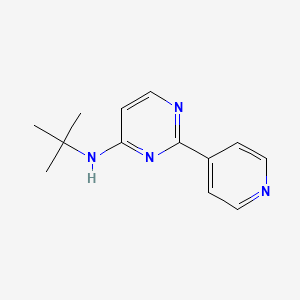
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
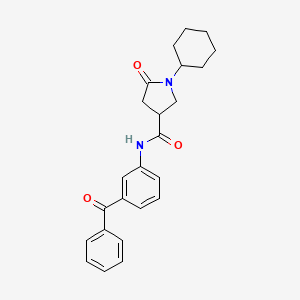
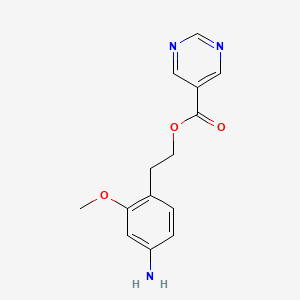
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)
